CTK7A

Epigenetics Cancer Biology Medicinal Chemistry

CTK7A (Hydrazinobenzoylcurcumin) is a water-soluble, cell-permeable dual inhibitor of p300/CBP (IC50 ≤25 µM) and PCAF (IC50 ≤50 µM) HATs with minimal cross-reactivity (>100 µM) against G9a, CARM1, HDAC1, SIRT2, and TIP60. Unlike DMSO-dependent inhibitors (A-485, C646), its aqueous solubility prevents solvent artifacts. Validated in hypoxia for HIF-1α/p300 disruption, bFGF-induced angiogenesis (IC50 0.93 µM), and oral cancer xenografts (100 mg/kg i.p.). Choose for epigenetic research requiring defined target engagement and solubility.

Molecular Formula C28H23N2NaO6
Molecular Weight 506.5 g/mol
Cat. No. B15581984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTK7A
Molecular FormulaC28H23N2NaO6
Molecular Weight506.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H24N2O6.Na/c1-35-26-15-18(5-13-24(26)31)3-9-21-17-23(10-4-19-6-14-25(32)27(16-19)36-2)30(29-21)22-11-7-20(8-12-22)28(33)34;/h3-17,31-32H,1-2H3,(H,33,34);/q;+1/p-1/b9-3+,10-4+;
InChIKeyQUZNCOYXNSCQPY-RUACYTINSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CTK7A: A Water-Soluble Hydrazinobenzoylcurcumin p300/CBP Histone Acetyltransferase Inhibitor for Hypoxia and Epigenetic Research


CTK7A (Hydrazinobenzoylcurcumin; HBC; CAS 1297262-16-8) is a synthetic curcumin derivative classified as a cell-permeable, water-soluble hydrazinobenzoylcurcumin compound. It functions as a selective, reversible, mixed-mode inhibitor of the p300/CREB-binding protein (CBP) and p300/CBP-associated factor (PCAF) histone acetyltransferases (HATs). CTK7A inhibits the HAT activity of p300, thereby reducing p300 autoacetylation and disrupting its interaction with transcriptional co-activators such as hypoxia-inducible factor 1-alpha (HIF-1α) [1]. This mechanism underpins its application in cancer and epigenetic research, particularly in models of hypoxia-driven tumor progression and angiogenesis [2].

CTK7A Functional Selectivity: Why Not All p300 HAT Inhibitors Are Interchangeable in Hypoxia and Angiogenesis Models


Generic substitution with other p300 HAT inhibitors is not scientifically valid due to critical divergences in molecular target profile and solubility. While potent p300 HAT inhibitors like A-485 and C646 exhibit nanomolar to low-micromolar potency, CTK7A differentiates itself through its dual inhibition of p300/CBP and PCAF HATs (IC50 ≤25 µM and ≤50 µM, respectively) while demonstrating minimal cross-reactivity (>100 µM) against other key epigenetic enzymes, including G9a, CARM1, HDAC1, SIRT2, and TIP60 . Furthermore, the water-soluble nature of CTK7A is a defining physicochemical property that directly contrasts with the DMSO-dependent solubility of many analogs, including its parent compound curcumin and other natural HAT inhibitors like garcinol, which can confound cell-based assays [1]. These factors make CTK7A particularly suited for experimental models involving hypoxia and angiogenesis where specific HAT inhibition without off-target epigenetic modulation is required.

CTK7A Differentiated Performance Metrics: Quantitative Evidence Against Key Comparators


CTK7A vs. Curcumin: Structural Derivatization Achieves Water Solubility and Preserved HAT Inhibitory Activity

CTK7A is a hydrazinobenzoylcurcumin derivative of the natural product curcumin, engineered specifically to overcome the poor aqueous solubility of the parent compound while retaining and modulating its HAT inhibitory activity. In contrast to curcumin, which exhibits an IC50 of 9.4 µM for p300 HAT inhibition [1], CTK7A inhibits p300/CBP HAT with an IC50 ≤25 µM . This modification transforms a poorly soluble natural product into a water-soluble, cell-permeable tool compound suitable for in vitro and in vivo applications where curcumin's solubility limitations and pleiotropic effects preclude definitive mechanistic interrogation.

Epigenetics Cancer Biology Medicinal Chemistry

CTK7A vs. Garcinol: Comparable p300 HAT Potency with Distinct Selectivity and Solubility Profiles

Both CTK7A and the natural polyisoprenylated benzophenone garcinol inhibit p300 HAT and PCAF. CTK7A exhibits IC50 values of ≤25 µM for p300/CBP and ≤50 µM for PCAF , while garcinol shows IC50 values of 7 µM for p300 and 5 µM for PCAF . A critical point of differentiation lies in selectivity: CTK7A demonstrates minimal activity (>100 µM IC50) against a panel of other histone-modifying enzymes including G9a, CARM1, HDAC1, SIRT2, and TIP60 , whereas garcinol is known to be a pleiotropic agent with off-target effects . Furthermore, CTK7A is water-soluble , in contrast to garcinol which requires DMSO solubilization, a property that can introduce vehicle artifacts in sensitive cell-based assays.

Epigenetics Natural Products HAT Selectivity

CTK7A vs. A-485 and C646: Functional Specialization in Hypoxia and Angiogenesis vs. Potency-Driven p300 Inhibition

CTK7A occupies a distinct functional niche compared to high-potency p300 HAT inhibitors A-485 and C646. A-485 is a potent, selective p300/CBP catalytic inhibitor with IC50 values of 9.8 nM (p300) and 2.6 nM (CBP) [1]. C646 is a competitive p300 HAT inhibitor with a Ki of 400 nM and IC50 of 1.6 µM [2]. In stark contrast, CTK7A exhibits micromolar potency (p300 IC50 ≤25 µM) . However, CTK7A demonstrates functional efficacy in angiogenesis models where these comparators are not typically applied: CTK7A potently inhibits bFGF-induced bovine aortic endothelial cell (BAEC) invasion and tube formation with an IC50 of 0.93 µM, an angiogenesis-relevant functional readout . Furthermore, CTK7A binds Ca2+/calmodulin with high affinity (Kd = 8.11 µM) and antagonizes its functions , a property not shared by A-485 or C646. This indicates that CTK7A's mechanism extends beyond simple p300 catalytic inhibition to encompass modulation of angiogenesis-relevant pathways.

Hypoxia Angiogenesis Chemical Biology

CTK7A Optimized Research Applications: Where Functional Selectivity and Solubility Drive Experimental Value


Hypoxia-Driven Cancer Models Requiring HIF-1α/p300 Complex Disruption

In gastric cancer cell lines exposed to hypoxia (1% O2) or the hypoxia-mimetic agent CoCl2, CTK7A effectively down-regulates p300 autoacetylation and HIF-1α accumulation, thereby disrupting the HIF-1α/p300 transcriptional complex [1]. This functional activity is supported by molecular docking studies demonstrating a significant decrease in binding energy of the p300-CH1/HIF-1α-CTD complex in the presence of CTK7A [2]. For researchers investigating hypoxia-driven tumor progression, this evidence positions CTK7A as a validated tool for interrogating HIF-1α-dependent signaling, distinguishing it from p300 inhibitors lacking hypoxia-specific functional characterization.

Angiogenesis and Endothelial Cell Functional Assays

CTK7A demonstrates potent inhibition of bFGF-induced bovine aortic endothelial cell (BAEC) invasion and tube formation, with an IC50 of 0.93 µM . Additionally, its high-affinity binding to Ca2+/calmodulin (Kd = 8.11 µM) suggests a secondary mechanism that may contribute to its anti-angiogenic effects . This functional profile makes CTK7A particularly valuable for angiogenesis research, offering a water-soluble HAT inhibitor with validated activity in endothelial cell functional assays where solubility and defined target engagement are critical.

Oral Cancer Xenograft Studies Targeting NO-Mediated Histone Hyperacetylation

In oral squamous cell carcinoma (OSCC), nitric oxide (NO) signaling drives nucleophosmin (NPM1) and GAPDH-mediated p300 autoacetylation, resulting in pathological histone hyperacetylation [3]. CTK7A, administered at 100 mg/kg i.p. b.i.d., substantially reduced xenografted oral tumor growth in nude mice by inhibiting p300 HAT activity, directly targeting this disease-specific epigenetic dysregulation [3]. This validated in vivo efficacy in a defined mechanistic context—NO-dependent histone hyperacetylation in OSCC—provides a strong rationale for selecting CTK7A over other p300 HAT inhibitors for oral cancer xenograft studies.

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